molecular formula C12H21NO3 B12949553 Rel-tert-butyl (3aS,6R,6aR)-6-hydroxyhexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate

Rel-tert-butyl (3aS,6R,6aR)-6-hydroxyhexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate

Cat. No.: B12949553
M. Wt: 227.30 g/mol
InChI Key: ZZMQZOYIZIOAGS-IVZWLZJFSA-N
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Description

Rel-tert-butyl (3aS,6R,6aR)-6-hydroxyhexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique hexahydrocyclopenta[b]pyrrole structure, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-tert-butyl (3aS,6R,6aR)-6-hydroxyhexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate typically involves multiple steps, starting from readily available precursors. The process often includes cyclization reactions, protection and deprotection steps, and selective functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

Rel-tert-butyl (3aS,6R,6aR)-6-hydroxyhexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions at the carboxylate group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Rel-tert-butyl (3aS,6R,6aR)-6-hydroxyhexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rel-tert-butyl (3aS,6R,6aR)-6-hydroxyhexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Rel-tert-butyl (3aS,6R,6aR)-6-hydroxyhexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and reactivity, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl (3aS,6R,6aR)-6-hydroxy-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-1-carboxylate

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-7-6-8-4-5-9(14)10(8)13/h8-10,14H,4-7H2,1-3H3/t8-,9+,10+/m0/s1

InChI Key

ZZMQZOYIZIOAGS-IVZWLZJFSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]2[C@@H]1[C@@H](CC2)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1C(CC2)O

Origin of Product

United States

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